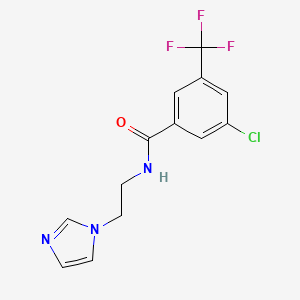![molecular formula C18H23N3O3 B7633367 N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633367.png)
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide, also known as DMFEP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. DMFEP is a pyridine-carboxamide derivative that has shown promising results in scientific research, particularly in the field of drug discovery and development.
Wirkmechanismus
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties that help to protect cells from damage caused by oxidative stress. In addition, N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties that help to protect cells from damage caused by oxidative stress. In addition, N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide in lab experiments is that it has shown promising results in a variety of scientific studies. It has been shown to have activity against a variety of cancer cell lines, as well as potential use in the treatment of neurodegenerative diseases. However, one limitation of using N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide in lab experiments is that it is a synthetic compound that may not be readily available in large quantities.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and administration of N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide for its potential use in clinical settings.
Synthesemethoden
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethylfuran-3-amine with 2-chloronicotinic acid, followed by the addition of morpholine and subsequent purification steps. This process yields a pure form of N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide that can be used in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to have activity against a variety of cancer cell lines, including breast, colon, and lung cancer. N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-10-16(14(3)24-12)13(2)20-18(22)17-11-15(4-5-19-17)21-6-8-23-9-7-21/h4-5,10-11,13H,6-9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKALYJRULXOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)NC(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(dimethylamino)methyl]-N-[2-(1-ethylbenzimidazol-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633286.png)


![N-[2-[cyclopentyl(methyl)amino]ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633311.png)
![3-[(dimethylamino)methyl]-N-(1-oxaspiro[5.5]undecan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7633320.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633321.png)
![6-Methyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7633325.png)
![N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]prop-2-en-1-amine](/img/structure/B7633334.png)

![[4-Amino-1-(6,7-dimethylquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7633349.png)
![1-Cyclohex-2-en-1-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633361.png)
![N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7633372.png)
![2-[6-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7633380.png)
![1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633388.png)